3-(4-BOC-piperazino)-4-nitroanisole
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Overview
Description
3-(4-BOC-piperazino)-4-nitroanisole is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (BOC) group and a nitroanisole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BOC-piperazino)-4-nitroanisole typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or other suitable reagents.
Introduction of the BOC Group: The tert-butoxycarbonyl (BOC) group is introduced to protect the nitrogen atoms in the piperazine ring.
Attachment of the Nitroanisole Moiety: The nitroanisole group is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with a nitroanisole compound under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-BOC-piperazino)-4-nitroanisole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-(4-BOC-piperazino)-4-nitroanisole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural properties.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-BOC-piperazino)-4-nitroanisole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BOC-piperazinyl)acetic acid
- 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid
- 2-(4-Boc-piperazino)-2-[4-(trifluoromethyl)phenyl]acetic acid
Uniqueness
3-(4-BOC-piperazino)-4-nitroanisole is unique due to its specific combination of a piperazine ring, BOC protection, and nitroanisole moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-(5-methoxy-2-nitrophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-7-17(8-10-18)14-11-12(23-4)5-6-13(14)19(21)22/h5-6,11H,7-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPKHZOURJVUKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681976 |
Source
|
Record name | tert-Butyl 4-(5-methoxy-2-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-93-8 |
Source
|
Record name | tert-Butyl 4-(5-methoxy-2-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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